1-Iodoundecane
Description
Significance of Long-Chain Alkyl Iodides in Organic Synthesis
Long-chain alkyl iodides, including 1-iodoundecane, are important intermediates in organic synthesis due to the high reactivity of the carbon-iodine bond. The iodine atom is an excellent leaving group, facilitating nucleophilic substitution reactions where the alkyl chain can be attached to a wide variety of nucleophiles. solubilityofthings.com This reactivity allows for the construction of more complex molecules.
One of the primary applications of long-chain alkyl iodides is in alkylation reactions , where the alkyl group is transferred to another molecule. byjus.com This is a fundamental process for creating carbon-carbon and carbon-heteroatom bonds. For instance, they are used in the synthesis of specialty chemicals, pharmaceuticals, and agrochemicals. github.com
In materials science, long-chain alkyl iodides are employed in the synthesis of surfactants and polymers . Their long, nonpolar alkyl chain provides hydrophobic properties, while the reactive iodide allows for incorporation into larger molecular structures. For example, they can be used to quaternize polymers to create materials with specific surface properties. They are also precursors in the synthesis of some ionic liquids, which are valued as green solvents and electrolytes.
Furthermore, long-chain alkyl iodides are utilized in surface modification . By attaching these molecules to surfaces, the surface properties can be altered, for instance, to create hydrophobic coatings. This has applications in creating self-assembled monolayers and in the functionalization of nanoparticles.
| Application Area | Specific Use |
|---|---|
| Alkylation Reactions | Introduction of long alkyl chains into various molecules. |
| Surfactant Synthesis | Formation of molecules with both hydrophobic and hydrophilic parts. github.com |
| Polymer Chemistry | Modification of polymers to impart specific properties. |
| Ionic Liquid Synthesis | As precursors for certain types of ionic liquids. |
| Surface Modification | Creation of hydrophobic surfaces and self-assembled monolayers. |
| Nanoparticle Functionalization | Modifying the surface of nanoparticles for various applications. |
Historical Context of this compound in Chemical Literature
The synthesis of alkyl iodides is a classic transformation in organic chemistry, with early methods dating back to the 19th century. The first reported preparation of an alkyl iodide, specifically methyl iodide, was by Dumas and Peligot in 1835, involving the reaction of an alcohol with phosphorus and iodine. google.com Over the years, numerous methods have been developed for the synthesis of alkyl iodides from various starting materials like alcohols, other alkyl halides (via Finkelstein reaction), and carboxylic acids.
While the synthesis of lower alkyl iodides was established early on, the specific documentation of this compound appears later in the chemical literature. An early mention of a synthetic procedure that can be applied to produce this compound can be found in a 1968 publication in Tetrahedron Letters. Although this paper does not exclusively focus on this compound, it describes a general method for the conversion of alcohols to iodides. More broadly, the synthesis of long-chain alkyl iodides often involves the reaction of the corresponding alcohol (1-undecanol) with an iodine source, a reaction that has been refined over many decades. organic-chemistry.org The development of milder and more selective iodination reagents has been a continuous effort in synthetic organic chemistry.
Current Research Landscape and Emerging Trends for this compound
In recent years, this compound has been utilized in several specialized areas of research, reflecting broader trends in chemistry and materials science.
One significant area is in polymer science , particularly in the synthesis of functional polymers. For example, this compound has been used in the partial quaternization of block copolymers like poly(2-(dimethylamino) ethyl methacrylate)-b-poly(oligo(ethylelene glycol) methyl ether methacrylate) (PDMAEMA-b-POEGMA). This modification introduces hydrophobic undecyl chains, influencing the self-assembly behavior of these polymers in aqueous solutions.
Another emerging application is in the field of biochemical research . Studies have identified this compound as a volatile compound in the urine of male mice and as a potential estrus-indicating chemo-signal in bovine (Bos taurus). researchgate.net In a study on bovine behavior, this compound, found in the urine of estrus females, was shown to elicit a strong flehmen response in bulls, suggesting its role as an effective chemical signal for detecting estrus. researchgate.net This highlights its potential use as a marker in animal husbandry.
Furthermore, research has investigated the reaction of this compound with various fluoride (B91410) sources, contributing to the understanding of halogen exchange reactions. The solvent-free modification of butyl rubber in the presence of this compound has also been explored.
| Research Area | Key Finding | Potential Implication |
|---|---|---|
| Polymer Chemistry | Used to hydrophobically modify block copolymers, affecting their self-assembly. | Development of novel nanomaterials with tunable properties for drug delivery or other applications. |
| Biochemical Signaling | Identified as an estrus-indicating chemo-signal in bovine. researchgate.net | Potential for developing new methods for estrus detection in cattle, improving breeding efficiency. researchgate.net |
| Synthetic Methodology | Investigated in halogen exchange reactions with fluoride sources. | Advancement of fundamental understanding of reaction mechanisms. |
| Materials Science | Used in the solvent-free modification of butyl rubber. | Development of new methods for modifying commodity polymers. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-iodoundecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23I/c1-2-3-4-5-6-7-8-9-10-11-12/h2-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKUQOQPBCHJHAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7063394 | |
| Record name | Undecane, 1-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7063394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4282-44-4 | |
| Record name | Undecyl iodide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4282-44-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Undecane, 1-iodo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004282444 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Undecane, 1-iodo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Undecane, 1-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7063394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis and Advanced Preparative Methodologies of 1 Iodoundecane
Established Synthetic Pathways for 1-Iodoundecane
Halogen Exchange Reactions: Finkelstein Reaction and Related Approaches
The Finkelstein reaction is a cornerstone in the synthesis of alkyl iodides, including this compound. allaboutchemistry.netorganicmystery.com This nucleophilic substitution reaction involves the treatment of an alkyl chloride or bromide with a solution of sodium iodide (NaI) in a polar aprotic solvent, typically acetone (B3395972). allaboutchemistry.netdoubtnut.com The reaction's success hinges on the differential solubility of the sodium halides in acetone; while sodium iodide is soluble, the resulting sodium chloride or sodium bromide is not and precipitates out of solution, driving the equilibrium towards the formation of the alkyl iodide. ambeed.com This SN2 reaction is particularly efficient for primary halides. allaboutchemistry.netambeed.com
The general equation for the Finkelstein reaction is: R-X + NaI (acetone) → R-I + NaX(s) (where X = Cl, Br)
This method allows for the conversion of more readily available alkyl chlorides or bromides into the more reactive alkyl iodides, which are valuable intermediates in various organic transformations. allaboutchemistry.net
Reductive Decarboxylation of Carboxylic Acids
The Hunsdiecker reaction provides a pathway to alkyl halides from carboxylic acids via their silver salts. alfa-chemistry.comnih.gov This reaction involves the thermal decomposition of the silver salt of a carboxylic acid in the presence of a halogen, such as iodine. alfa-chemistry.com The process results in an alkyl halide with one less carbon atom than the starting carboxylic acid. alfa-chemistry.comdoubtnut.com
The reaction proceeds through the formation of an unstable acyl hypohalite intermediate, which then undergoes radical decarboxylation. alfa-chemistry.comnih.gov While the classic Hunsdiecker reaction uses silver salts, modifications using thallium(I) or mercury(I) salts have also been reported. alfa-chemistry.comcore.ac.uk
A related and often more convenient method is the Suarez modification or the Kochi modification, which uses the carboxylic acid directly with reagents like diacetate iodobenzene (B50100) (DIB) and iodine under UV light, or lead tetraacetate and iodine. alfa-chemistry.com
Iodination of Alkanols
1-Undecanol serves as a common precursor for the synthesis of this compound. chemicalbook.comatamanchemicals.com The conversion of the hydroxyl group of an alcohol into an iodide requires its transformation into a better leaving group. thieme-connect.de A common approach involves the use of iodine in combination with red phosphorus. In this reaction, phosphorus triiodide is generated in situ, which then reacts with the alcohol.
Another effective method involves the use of triphenylphosphine (B44618), iodine, and imidazole. rsc.org This system efficiently converts primary alcohols to their corresponding iodides under mild conditions. rsc.org The reaction proceeds by the formation of a phosphonium (B103445) iodide intermediate, which is then displaced by the iodide ion.
Novel and Green Synthesis Protocols for this compound
Recent research has focused on developing more environmentally friendly and efficient methods for the synthesis of this compound. These novel approaches often aim to reduce the use of hazardous reagents and improve atom economy. pjoes.comresearchgate.net
Electrophilic Iodination Techniques
Direct electrophilic iodination of alkanes is a challenging transformation due to the low reactivity of C-H bonds and the weak electrophilicity of iodine. mdpi.comcurlyarrows.com However, various reagents and catalytic systems have been developed to facilitate this process. The use of N-iodosuccinimide (NIS) in the presence of a catalyst is a common strategy for electrophilic iodination. organic-chemistry.orgacsgcipr.org
Recent advancements have explored the use of potent activating systems to enhance the electrophilicity of the iodine source. For instance, combinations of iodine with strong oxidizing agents can generate a more reactive iodinating species. mdpi.comacsgcipr.org Some methods also employ solvent-free or mechanochemical approaches to improve the green profile of the reaction. nih.gov For example, grinding solid iodine with certain nitrate (B79036) salts has been shown to be an effective method for the iodination of some organic compounds under solvent-free conditions. nih.gov
Radical-Mediated Iodination Strategies
Radical-mediated iodination offers an alternative to electrophilic pathways for the functionalization of C-H bonds. acs.org These reactions typically involve the generation of a carbon-centered radical, which then reacts with an iodine source. libretexts.org While direct iodination of alkanes via a radical mechanism can be thermodynamically challenging, several strategies have been developed to overcome this. ethz.chacs.org
One approach involves the use of a photocatalyst to initiate the reaction under visible light. rsc.org For example, a photocatalytic system can be used to generate a reactive radical from a suitable precursor, which then undergoes a hydrogen atom transfer (HAT) from the alkane. nih.gov The resulting alkyl radical can then be trapped by an iodine source. These methods are often highly selective and can be performed under mild conditions, making them attractive from a green chemistry perspective. pjoes.com
Table of Research Findings
| Reaction Type | Precursor | Reagents | Key Features | Reference |
| Finkelstein Reaction | 1-Bromoundecane or 1-Chloroundecane | Sodium Iodide in Acetone | Precipitation of NaCl or NaBr drives the reaction. Efficient for primary halides. | allaboutchemistry.netambeed.com |
| Hunsdiecker Reaction | Silver Undecanoate | Iodine | Decarboxylative halogenation, product has one less carbon. | alfa-chemistry.comnih.gov |
| Iodination of Alkanols | 1-Undecanol | Triphenylphosphine, Iodine, Imidazole | Mild conditions, good yields for primary alcohols. | rsc.org |
| Iodination of Alkanols | 1-Undecanol | Red Phosphorus, Iodine | In situ generation of phosphorus triiodide. | |
| Electrophilic Iodination | Undecane | N-Iodosuccinimide (NIS), Catalyst | Requires activation of the iodine source. | organic-chemistry.org |
| Radical Iodination | Undecane | Photocatalyst, Iodine Source, Visible Light | Mild, selective C-H functionalization. | rsc.orgnih.gov |
Microwave-Assisted Synthesis Enhancements
The application of microwave-assisted organic synthesis (MAOS) has marked a significant step forward in the preparation of alkyl iodides, including this compound. nih.govrsc.org This technique utilizes microwave energy to heat reactions, which often leads to dramatic reductions in reaction time, increased product yields, and cleaner reaction profiles compared to conventional heating methods. nih.govoatext.com
Microwave irradiation accelerates the rate of reaction by efficiently and directly coupling with the polar molecules in the mixture, leading to rapid and uniform heating. oatext.com In the context of synthesizing this compound, typically via a Finkelstein-type reaction where a chloro- or bromoalkane is displaced by iodide, microwave assistance can turn a process that takes several hours into one that is completed in minutes.
Research on the synthesis of the homologous 1-iodohexa ne from 1-chlorohexa ne and sodium iodide demonstrates the efficacy of this method. Under microwave irradiation, the reaction proceeds to completion in just 10 minutes at a controlled temperature of 80°C and a pressure of 2 bar. chemicalbook.com This represents a substantial enhancement in reaction speed and efficiency. The enclosed environment of a microwave reactor also allows for precise control over temperature and pressure, which can be crucial for optimizing yield and preventing side reactions. rsc.org
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of a Homologous Alkyl Iodide
| Parameter | Conventional Heating (Finkelstein Reaction) | Microwave-Assisted Synthesis (Example: 1-Iodohexane) chemicalbook.com |
|---|---|---|
| Reaction Time | Several hours | 10 minutes |
| Energy Input | Conductive heating, often less efficient | Direct dielectric heating, highly efficient |
| Process Control | Standard temperature monitoring | Precise temperature and pressure control |
| Typical Yield | Good to high | Excellent |
The benefits of microwave-assisted synthesis extend to the preparation of various organic molecules, including those requiring SN2-type reactions, making it a highly relevant and powerful tool for producing this compound. mdpi.com
Optimization of Reaction Conditions and Yields
The successful synthesis of this compound hinges on the careful optimization of several key reaction parameters. The choice of solvent, the use and concentration of catalysts, and the precise control of temperature and pressure are all critical factors that dictate the reaction's efficiency, yield, and scalability.
Solvent Effects on this compound Synthesis
The choice of solvent is paramount in the synthesis of this compound, particularly in the context of the Finkelstein reaction, which is a primary method for its preparation. byjus.comorganicmystery.com This reaction involves the exchange of a halide, typically chlorine or bromine, for iodine via a nucleophilic substitution (SN2) mechanism. byjus.comadichemistry.com
The success of the classic Finkelstein reaction is driven by Le Châtelier's principle, which is directly manipulated by the solvent. adichemistry.com Acetone is the most widely used solvent for this transformation because sodium iodide (NaI) is readily soluble in it, whereas the resulting sodium chloride (NaCl) or sodium bromide (NaBr) are practically insoluble. byjus.comadichemistry.com This insolubility causes the byproduct salt to precipitate out of the solution, effectively removing it from the equilibrium and driving the reaction to completion. adichemistry.com
While acetone is the standard, other solvents like methanol (B129727) have also been used. organicmystery.com However, the differential solubility of the halide salts is the key consideration. The solvent's polarity can also influence the rate of an SN2 reaction; polar aprotic solvents like acetone or dimethylformamide (DMF) are generally effective at solvating the cation of the iodide salt while leaving the iodide anion relatively free to act as a nucleophile. thieme-connect.de In some cases, solvent-free conditions can also favor SN2-type reactions. unito.it
Table 2: Solvent Suitability for Finkelstein Synthesis of this compound
| Solvent | Key Property | Effect on Reaction | Suitability |
|---|---|---|---|
| Acetone | Solubilizes NaI; Precipitates NaCl/NaBr. byjus.comadichemistry.com | Drives equilibrium towards product formation. adichemistry.com | Excellent |
| Methanol | Polar protic solvent. organicmystery.com | Can be used, but may not offer the same precipitation advantage as acetone. | Moderate |
| Tetrahydrofuran (THF) | Polar aprotic ether. acs.org | Often used for organometallic reactions and can be effective for substitution reactions. acs.org | Good |
| Water | Highly polar protic solvent. | Generally unsuitable as it can lead to hydrolysis and poor solubility of the organic substrate. | Poor |
Catalyst Selection and Loading in Preparative Methods
For the synthesis of primary alkyl iodides like this compound from corresponding bromides or chlorides, the Finkelstein reaction is highly efficient and typically does not require a catalyst. adichemistry.com The iodide salt, usually sodium iodide, acts as the nucleophilic reagent rather than a catalyst. byjus.com
However, in broader preparative methodologies or when using less reactive precursors, catalysts become essential. For instance, if preparing this compound from 1-undecanol, a common method involves the use of iodine with triphenylphosphine and imidazole. rsc.org In this system, triphenylphosphine is a reagent that is consumed to form triphenylphosphine oxide.
In other contexts, true catalytic systems are employed. For less reactive secondary or tertiary halides, Lewis acids such as zinc chloride (ZnCl₂) or ferric chloride (FeCl₃) can be used to facilitate the halide exchange. adichemistry.com In more advanced catalytic systems, such as the Samarium Barbier reaction, nickel salts like Ni(acac)₂ can be used as a catalyst (e.g., 1 mol%) for coupling reactions involving alkyl iodides like iodododecane. nih.gov The stability and activity of the catalyst are critical; for example, improving the stability of the SmI₂ catalyst has been shown to be key to extending its use to less-reactive substrates. acs.org
The catalyst loading must be optimized to balance reaction rate and cost. While a higher loading might increase the reaction speed, it also increases expense and can complicate purification. Therefore, finding the minimum effective catalyst loading is a key aspect of process optimization.
Temperature and Pressure Control in Industrial-Scale Synthesis
Transitioning the synthesis of this compound from the laboratory bench to an industrial scale introduces complex challenges, primarily centered around process safety, efficiency, and consistency. Precise control of temperature and pressure is non-negotiable in large-scale reactors.
Temperature Control: The rate of chemical reactions, including the SN2 reaction for this compound synthesis, is highly dependent on temperature.
Lower Temperatures: Can slow the reaction to an economically unviable rate.
Higher Temperatures: While increasing the reaction rate, excessive heat can lead to undesirable side reactions, such as elimination (to form undecene) or decomposition of the product and reagents. It also increases the energy cost of the process. Industrial reactors are equipped with sophisticated heating and cooling systems (e.g., jackets or internal coils) to maintain the optimal temperature, ensuring a high yield of the desired product. google.com
Pressure Control: In a sealed industrial reactor, the temperature of the reaction mixture directly affects the internal pressure due to the vapor pressure of the solvent and other volatile components.
Safety: The reactor must be operated well within its pressure limits to prevent catastrophic failure.
Process Stability: For reactions involving gaseous reagents or byproducts, pressure control is essential for maintaining the correct stoichiometry and reaction kinetics. google.com
Continuous Processes: In modern industrial settings, the use of continuous flow reactors can offer superior control over temperature and pressure compared to batch reactors, leading to higher efficiency and product consistency.
The specific parameters for industrial-scale synthesis of this compound are typically proprietary but would be established through rigorous process development and optimization studies, balancing reaction kinetics, safety, and economic viability.
Reactivity and Mechanistic Investigations of 1 Iodoundecane
Nucleophilic Substitution Reactions (SN2) of 1-Iodoundecane
This compound, as a primary alkyl halide, readily undergoes bimolecular nucleophilic substitution (SN2) reactions. In this concerted mechanism, a nucleophile attacks the electrophilic carbon atom bearing the iodine, and the iodide ion is displaced in a single step. The rate of these reactions is dependent on the concentrations of both the this compound and the nucleophile. libretexts.orglibretexts.orgyoutube.com
The kinetics of SN2 reactions involving this compound are influenced by the strength of the attacking nucleophile. Stronger nucleophiles lead to a faster reaction rate. The reaction follows second-order kinetics, as described by the rate law: Rate = k[this compound][Nucleophile]. libretexts.orgyoutube.com
Table 1: Kinetic and Activation Parameters for the SN2 Reaction of Iodoalkanes with DABCO in Acetonitrile
| Iodoalkane | Rate Constant (k) at 25°C (M⁻¹s⁻¹) | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) |
|---|---|---|---|
| Iodomethane | 2.5 x 10⁻² | 55.2 | -92.0 |
| 1-Iodobutane | 1.8 x 10⁻³ | 63.6 | -83.7 |
This data is extrapolated from a study on iodoalkane reactions and serves to illustrate the impact of alkyl chain length.
The data indicates that as the alkyl chain length increases from methyl to butyl, the rate constant decreases, and the enthalpy of activation (ΔH‡) increases, reflecting greater steric hindrance. researchgate.net It is expected that this compound would exhibit a slightly slower reaction rate than 1-iodobutane due to the larger alkyl group. The entropy of activation (ΔS‡) is negative, which is characteristic of a bimolecular reaction where two species combine to form a more ordered transition state. researchgate.net
SN2 reactions are stereospecific and proceed with an inversion of configuration at the electrophilic carbon center. masterorganicchemistry.com This occurs because the nucleophile attacks from the side opposite to the leaving group (backside attack). libretexts.orgmasterorganicchemistry.com If the reaction were to be carried out on a chiral analogue of this compound (e.g., (R)-2-iodododecane), the product would be the corresponding (S)-enantiomer. This inversion of stereochemistry is a hallmark of the SN2 mechanism. masterorganicchemistry.com
The length of the alkyl chain in 1-iodoalkanes has a discernible effect on the rate of SN2 reactions. As the chain length increases, the steric bulk of the alkyl group grows, which can hinder the approach of the nucleophile to the reaction center. masterorganicchemistry.com This steric hindrance leads to a decrease in the reaction rate. Therefore, the SN2 reactivity of this compound is expected to be slightly lower than that of shorter-chain 1-iodoalkanes like 1-iodobutane or ethyl iodide, assuming the same nucleophile and reaction conditions. researchgate.net
Organometallic Coupling Reactions Involving this compound
This compound is a valuable substrate in various organometallic coupling reactions, which are fundamental processes for the formation of carbon-carbon bonds. The high reactivity of the C-I bond facilitates the initial oxidative addition step, which is crucial for these catalytic cycles.
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and this compound can serve as an effective coupling partner. These reactions typically involve a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. libretexts.org
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound, such as a boronic acid or a boronic ester. libretexts.org this compound can be coupled with various aryl or vinyl boronic acids to produce alkyl-substituted aromatic or olefinic compounds. The general mechanism involves the oxidative addition of this compound to a Pd(0) catalyst, followed by transmetalation with a boronate species (formed from the boronic acid and a base), and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org
While a comprehensive table for this compound is not available, the following table illustrates typical conditions and yields for the Suzuki-Miyaura coupling of aryl iodides with various boronic acids, which are analogous to the expected reactivity of this compound.
Table 2: Illustrative Examples of Suzuki-Miyaura Coupling of Aryl Iodides with Boronic Acids
| Aryl Iodide | Boronic Acid | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| Iodobenzene (B50100) | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 95 |
| 4-Iodotoluene | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 92 |
| 1-Iodonaphthalene | 2-Thiopheneboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | 90 | 88 |
This table presents representative data for Suzuki-Miyaura reactions to illustrate typical conditions and outcomes. nih.govresearchgate.netresearchgate.net
The choice of catalyst, ligand, base, and solvent is crucial for the success of the Suzuki-Miyaura coupling of this compound. The use of bulky, electron-rich phosphine ligands can enhance the rate of both the oxidative addition and reductive elimination steps.
Nickel-Catalyzed Cross-Coupling Reactions
Nickel catalysts offer a cost-effective and often complementary alternative to palladium for cross-coupling reactions. They have shown particular efficacy in the coupling of C(sp³)-hybridized electrophiles.
Nickel-catalyzed reductive cross-coupling reactions enable the formation of C-C bonds between two electrophiles in the presence of a stoichiometric reductant. This strategy is advantageous as it avoids the pre-formation and handling of sensitive organometallic reagents. nih.gov These reactions can proceed through various mechanistic pathways, often involving Ni(I)/Ni(III) or Ni(0)/Ni(II) catalytic cycles.
Recent research has explored nickel-catalyzed electrochemical reductive cross-electrophile coupling, which uses an electric current as the reductant, offering a more sustainable approach. polimi.it This method has been successfully applied to the coupling of amine-derived radical precursors with aryl iodides. polimi.it The general mechanism for nickel-catalyzed reductive couplings often involves the sequential activation of the two electrophiles at the nickel center, which can occur through either two-electron oxidative addition or radical pathways. nih.gov The choice of ligand is crucial in controlling the reactivity and selectivity of these transformations.
Table 5: Mechanistic Aspects of Nickel-Catalyzed Reductive Coupling
| Catalytic Cycle | Key Intermediates | Reductant | Electrophile Activation |
| Ni(I)/Ni(III) | Ni(I), Ni(III) | Chemical (e.g., Zn, Mn) or Electrochemical | Sequential oxidative addition or radical processes |
| Ni(0)/Ni(II) | Ni(0), Ni(II) | Chemical or Electrochemical | Oxidative addition |
Copper-Mediated Coupling Reactions (Gilman Reagents)
Copper-mediated coupling reactions, particularly those employing Gilman reagents (lithium diorganocuprates), are highly effective for forming new carbon-carbon bonds. These reagents are known for their ability to react with a wide range of organic halides, including primary alkyl iodides. wikipedia.org
The reaction of a Gilman reagent with an organic halide is often referred to as the Corey-House synthesis. libretexts.org A pertinent example is the reaction of lithium dimethylcopper with 1-iododecane, a close structural analog of this compound, which yields undecane in high yield. libretexts.org This demonstrates the utility of Gilman reagents for coupling alkyl groups. The mechanism is thought to involve the oxidation of copper from Cu(I) to Cu(III) upon reaction with the alkyl halide, forming a triorganocopper intermediate. This intermediate then undergoes reductive elimination to form the coupled product and a mono-organocopper species. libretexts.org
Table 6: Gilman Reagent Coupling with Alkyl Iodides
| Gilman Reagent | Alkyl Halide Example | Product Example | Key Transformation |
| Lithium dimethylcopper (Li[Cu(CH₃)₂]) | 1-Iododecane | Undecane | Formation of a new C(sp³)-C(sp³) bond |
Iron-Catalyzed Cross-Coupling Reactions
Iron-catalyzed cross-coupling reactions have emerged as a cost-effective and environmentally benign alternative to methods employing precious metals like palladium. nih.govnih.gov These reactions are particularly effective for forming carbon-carbon bonds. In the context of this compound, an unactivated primary alkyl halide, iron catalysts can facilitate its coupling with Grignard reagents. nih.govsgitolab.com
The general scheme for such a reaction involves the reaction of an alkyl halide with an aryl Grignard reagent in the presence of an iron salt, typically with an additive to stabilize the catalytic species. While specific studies detailing the cross-coupling of this compound are not prevalent in the literature, the reactivity of primary and secondary alkyl halides in these reactions is well-documented. nih.govsgitolab.com For instance, iron salts like iron(III) acetylacetonate have been successfully used as catalysts.
A representative iron-catalyzed cross-coupling reaction of a primary alkyl halide with an aryl Grignard reagent is presented below. The reaction proceeds under mild conditions and can lead to high yields of the corresponding cross-coupled product.
Table 1: Illustrative Example of Iron-Catalyzed Cross-Coupling of a Primary Alkyl Halide with an Aryl Grignard Reagent (Note: This is a representative example, as specific data for this compound was not found in the searched literature.)
| Entry | Alkyl Halide | Grignard Reagent | Catalyst | Ligand/Additive | Solvent | Temp (°C) | Yield (%) |
| 1 | 1-Bromodecane | Phenylmagnesium Bromide | Fe(acac)₃ | TMEDA | THF/NMP | 25 | 95 |
Data adapted from representative literature on iron-catalyzed cross-coupling of alkyl halides.
Mechanistic Pathways of Transition Metal-Catalyzed Couplings
The catalytic cycle of transition metal-catalyzed cross-coupling reactions, such as those catalyzed by palladium or nickel, generally proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. nih.govacs.org While iron-catalyzed reactions can sometimes follow a different, often radical-based pathway, the principles of these elementary steps are central to understanding many cross-coupling processes involving alkyl halides like this compound. nih.gov
The initial step in the catalytic cycle is the oxidative addition of the alkyl halide to a low-valent transition metal center (e.g., Pd(0) or Ni(0)). nih.govacs.org This step involves the cleavage of the carbon-iodine bond of this compound and the formation of two new bonds between the metal and the undecyl group and the iodide, respectively. This process results in an increase in both the oxidation state and the coordination number of the metal. For alkyl halides, this step can proceed through either a concerted mechanism, an Sₙ2-type pathway, or a radical mechanism. nih.govnih.govwikipedia.org The oxidative addition is often the rate-determining step in the catalytic cycle. nih.gov
Following oxidative addition, the transmetalation step occurs. In this process, the alkyl group from an organometallic reagent (such as a Grignard reagent or an organozinc compound) is transferred to the transition metal center, displacing the halide. nih.govacs.org This forms a diorganometal complex. The efficiency of transmetalation is dependent on several factors, including the nature of the metal in the organometallic reagent, the ligands on the transition metal catalyst, and the solvent. nih.gov
The final step of the catalytic cycle is reductive elimination. nih.govacs.orglibretexts.org In this step, the two organic groups attached to the metal center couple and are eliminated from the metal, forming the new carbon-carbon bond of the final product. The transition metal is reduced back to its initial low-valent state, allowing it to re-enter the catalytic cycle. wikipedia.orglibretexts.org For reductive elimination to occur, the two organic ligands typically need to be in a cis orientation to each other on the metal center. libretexts.org This step is generally favored when the newly formed C-C bond is strong. wikipedia.org
Radical Reactions of this compound
Radical reactions offer an alternative pathway for the functionalization of alkyl halides like this compound. These reactions proceed via a chain mechanism involving initiation, propagation, and termination steps. srmist.edu.inlumenlearning.comyoutube.comyoutube.com
The initiation step involves the generation of a radical species, often through the homolytic cleavage of a weak bond using heat or light. lumenlearning.com In the context of this compound, a radical initiator can abstract the iodine atom to generate an undecyl radical.
In the propagation phase, the undecyl radical can then react with another molecule to form a new bond and generate another radical, continuing the chain reaction. lumenlearning.com This can include reactions with trapping agents or addition to unsaturated systems.
Finally, the termination step involves the combination of two radical species to form a stable, non-radical product, thus ending the chain reaction. srmist.edu.inlumenlearning.com
Electrochemical Reduction Mechanisms
The electrochemical reduction of long-chain iodoalkanes, such as this compound, provides a method for the formation of radicals and carbanions, which can then undergo further reactions. Studies on the electrochemical behavior of similar long-chain iodoalkanes, like 1-iododecane, have shown that the reduction of the carbon-halogen bond is a key process.
The mechanism of electrochemical reduction can be influenced by the electrode material, the solvent, the supporting electrolyte, and the applied potential. For instance, at a mercury cathode, the reduction of 1-iododecane has been shown to be a one-electron process. At less negative potentials, the involvement of mercury in the reduction process can lead to the formation of organomercury compounds. At more negative potentials, the primary products are typically alkanes and alkenes, resulting from the reactions of the initially formed alkyl radicals.
Table 2: Products from the Electrochemical Reduction of a Long-Chain Iodoalkane (1-Iododecane) at a Mercury Cathode (Note: This data is for 1-iododecane and is presented as an illustrative example for the expected behavior of this compound.)
| Potential (V vs. SCE) | Product Distribution (%) | ||
| Didecylmercury | Decane | 1-Decene | |
| -1.80 | 65 | 15 | 10 |
| -2.30 | <5 | 55 | 30 |
SCE: Saturated Calomel Electrode. Product distribution is approximate and depends on specific reaction conditions.
The initially formed undecyl radical from the one-electron reduction of this compound can abstract a hydrogen atom from the solvent or another species to form undecane, or it can undergo disproportionation to form undecane and undecene. Dimerization to form docosane is also a possibility, though it is often a minor pathway for long-chain alkyl radicals.
Samarium Diiodide (SmI2)-Mediated Reductions
Samarium diiodide (SmI₂) is a versatile single-electron reducing agent used in a variety of organic transformations. nih.govnih.gov Its reactivity can be finely tuned through the use of additives, which are often essential for controlling the rate and selectivity of reductions. nih.govnih.gov
Role of HMPA and Ni(II) Salts in SmI₂ Reactions
Hexamethylphosphoramide (HMPA) and nickel(II) salts are common additives that significantly modify the reactivity of SmI₂ in reductions of alkyl halides like this compound. nih.govnih.gov
Hexamethylphosphoramide (HMPA):
The addition of HMPA to SmI₂ has a profound impact on its reduction potential and reaction mechanism. nih.govacs.org HMPA coordinates to the samarium metal center, displacing solvent molecules like tetrahydrofuran (THF) to form a more potent and sterically hindered reductant. nih.govnih.gov This increased reducing power is crucial for the efficient reduction of alkyl halides. acs.org
Mechanistically, HMPA plays a multifaceted role. It not only enhances the reducing ability of SmI₂ but also activates the alkyl halide substrate. nih.govnih.gov HMPA can form a complex with the alkyl halide in a pre-equilibrium step, which elongates and weakens the carbon-iodine bond. nih.govacs.org This activation makes the alkyl halide more susceptible to reduction by the SmI₂-HMPA complex. nih.govacs.org The rate-determining step is the reduction of this alkyl halide-HMPA complex to form a radical intermediate. nih.gov This radical can then be further reduced to an organosamarium species. nih.govnih.gov
Nickel(II) Salts:
| Additive | Key Mechanistic Roles | Effect on Reactivity |
|---|---|---|
| HMPA | Increases reduction potential of SmI₂; Activates alkyl halide via complexation. | Accelerates reduction of alkyl halides over other functional groups. acs.orgacs.org |
| Ni(II) Salts | Forms a catalytic Ni(0) species that inserts into the C-I bond. | Significantly increases reaction rate. nih.gov |
Kinetic Isotope Effects (KIE) in SmI₂ Reductions
Kinetic isotope effects (KIEs) are a powerful tool for elucidating reaction mechanisms by observing the change in reaction rate when an atom is replaced by one of its isotopes. wikipedia.org In the context of SmI₂ reductions, deuterium labeling studies can provide insight into the nature of the transition state and the involvement of specific bonds in the rate-determining step. nih.govprinceton.edu
While specific KIE studies on the SmI₂ reduction of this compound are not extensively detailed in the provided search results, the principles of KIE can be applied to understand the mechanism. For instance, a primary kinetic isotope effect would be expected if the C-H bond (or C-D bond in a labeled substrate) at a specific position is broken in the rate-determining step of the reduction. princeton.edulibretexts.org Conversely, a secondary kinetic isotope effect might be observed if the isotopic substitution is at a position not directly involved in bond breaking but influences the transition state geometry. wikipedia.org Deuterium labeling studies have been instrumental in supporting the ionic nature of certain SmI₂-mediated cyclization cascades that follow an initial reduction. nih.gov
Photoredox Catalysis and Radical Intermediates
Visible-light photoredox catalysis has emerged as a powerful and sustainable method for generating radical intermediates from alkyl iodides like this compound under mild conditions. researchgate.netuottawa.ca This approach offers an alternative to traditional methods that often require harsh reagents. researchgate.netuottawa.ca
The general mechanism involves a photocatalyst, typically a transition metal complex (e.g., iridium or ruthenium-based) or an organic dye, which absorbs visible light and becomes excited to a state where it can engage in single-electron transfer (SET) processes. princeton.eduresearchgate.net In the case of alkyl iodides, the excited photocatalyst can transfer an electron to the C-I bond, leading to its homolytic cleavage and the formation of an alkyl radical. nih.gov
Alternatively, a process known as halogen atom transfer (XAT) can generate the alkyl radical. nih.gov This can be facilitated by an α-amino radical, formed from the oxidation of a tertiary alkylamine by the photocatalyst, which then abstracts the iodine atom from this compound. nih.gov
Once formed, the undecyl radical can participate in a variety of subsequent reactions, such as hydroalkylation of alkenes or reductive cyclizations, leading to the formation of new carbon-carbon bonds. researchgate.netnih.gov Mechanistic experiments, including radical trapping studies, have confirmed the intermediacy of these alkyl radicals in photoredox-catalyzed transformations. nih.govuit.no
Other Reactivity Patterns
Formation of Organometallic Reagents (e.g., Grignard, Organolithium)
This compound serves as a precursor for the synthesis of important organometallic reagents, such as Grignard and organolithium reagents.
Grignard Reagents:
The reaction of this compound with magnesium metal in an etheral solvent like diethyl ether or tetrahydrofuran (THF) yields undecylmagnesium iodide, a Grignard reagent. adichemistry.comwikipedia.org This reaction involves the oxidative insertion of magnesium into the carbon-iodine bond. adichemistry.com The reactivity of alkyl halides in Grignard formation follows the order R-I > R-Br > R-Cl. adichemistry.com Activation of the magnesium surface, often coated with a passivating layer of magnesium oxide, is typically required and can be achieved using methods like mechanical crushing or adding activating agents such as iodine or 1,2-dibromoethane. mnstate.edustackexchange.com
Organolithium Reagents:
Undecyllithium can be prepared from this compound, although specific details for this direct conversion are less common than for Grignard reagent formation. Generally, organolithium reagents are synthesized by the reaction of an alkyl halide with lithium metal. These reagents are highly reactive and are powerful nucleophiles and bases used in a wide range of organic synthesis applications.
Alkylation Reactions in Molecular Synthesis
This compound is a valuable alkylating agent in molecular synthesis, used to introduce an undecyl group onto various nucleophiles. drugs.comnih.gov An alkylating agent is a compound that facilitates the transfer of an alkyl group from one molecule to another. nursingcenter.comwikipedia.org
Advanced Spectroscopic Characterization and Computational Studies
Application of Advanced NMR Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules like 1-iodoundecane. Advanced NMR experiments, including two-dimensional (2D) techniques, provide unambiguous assignments of proton (¹H) and carbon-¹³ (¹³C) signals.
¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum of this compound is characterized by signals corresponding to the different protons along the undecyl chain. The protons on the carbon adjacent to the iodine atom (C1) are the most deshielded due to the electronegativity of iodine, appearing at the lowest field. The remaining methylene protons appear as a complex multiplet in the upfield region, with the terminal methyl protons appearing as a distinct triplet.
The ¹³C NMR spectrum provides complementary information, with each carbon atom in the undecyl chain giving a distinct signal. The carbon atom directly bonded to the iodine (C1) is significantly shifted downfield. The chemical shifts of the other carbon atoms are influenced by their distance from the iodine atom.
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are instrumental in differentiating between methyl (CH₃), methylene (CH₂), and methine (CH) groups. A DEPT-135 experiment, for instance, would show positive signals for CH and CH₃ groups and negative signals for CH₂ groups, aiding in the definitive assignment of the carbon signals in the this compound chain.
2D NMR Techniques (COSY, HSQC, HMBC):
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of the connectivity of the proton spin systems within the undecyl chain.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, providing a powerful tool for assigning carbon signals based on their attached protons. creative-biostructure.comyoutube.comemerypharma.com
| Carbon Position | Predicted ¹³C Chemical Shift (ppm) | Attached Protons | Predicted ¹H Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|---|
| C1 | 5 - 10 | H1 | 3.1 - 3.3 | t |
| C2 | 33 - 35 | H2 | 1.7 - 1.9 | quint |
| C3-C9 | 22 - 32 | H3-H9 | 1.2 - 1.4 | m |
| C10 | 22 - 23 | H10 | 1.2 - 1.4 | m |
| C11 | 13 - 15 | H11 | 0.8 - 0.9 | t |
Mass Spectrometry (MS) Techniques for High-Resolution Analysis
High-resolution mass spectrometry (HRMS) provides the exact mass of this compound and its fragments, allowing for the determination of its elemental composition with high accuracy. creative-proteomics.com This technique is invaluable for confirming the molecular formula of the compound. The electron ionization (EI) mass spectrum of this compound is characterized by a molecular ion peak and a series of fragment ions. nist.gov The fragmentation patterns are predictable and provide structural information. Common fragmentation pathways for long-chain iodoalkanes include the loss of the iodine atom, cleavage of the alkyl chain, and rearrangements. docbrown.infodocbrown.infowikipedia.orglibretexts.org
Key Fragmentation Pathways:
Loss of Iodine: A prominent fragmentation pathway involves the cleavage of the C-I bond, leading to the formation of an undecyl cation.
Alkyl Chain Fragmentation: Cleavage at various points along the undecyl chain results in a series of alkyl fragment ions separated by 14 mass units (corresponding to a CH₂ group). whitman.edu
McLafferty Rearrangement: While less common for simple haloalkanes, this rearrangement can occur in specific contexts, involving the transfer of a gamma-hydrogen to the halogen-bearing carbon followed by cleavage.
| m/z | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 282 | [C₁₁H₂₃I]⁺• | Molecular Ion |
| 155 | [C₁₁H₂₃]⁺ | Loss of •I |
| 127 | [I]⁺ | Cleavage of C-I bond |
| Variable | [CₙH₂ₙ₊₁]⁺ | Alkyl chain fragmentation |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by absorptions corresponding to the vibrations of the alkyl chain. The key diagnostic absorption is that of the carbon-iodine (C-I) bond.
Characteristic IR Absorptions:
C-H Stretching: Strong absorptions in the region of 2850-2960 cm⁻¹ are characteristic of the C-H stretching vibrations of the methyl and methylene groups in the undecyl chain.
C-H Bending: Absorptions in the 1450-1470 cm⁻¹ range are due to the bending vibrations of the CH₂ and CH₃ groups.
C-I Stretching: The C-I stretching vibration gives rise to a characteristic absorption in the fingerprint region, typically in the range of 500-600 cm⁻¹. This peak is a key indicator of the presence of the iodo functional group.
| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) |
|---|---|---|
| Alkyl (CH₂, CH₃) | C-H Stretch | 2850 - 2960 |
| Alkyl (CH₂, CH₃) | C-H Bend | 1450 - 1470 |
| Iodoalkane | C-I Stretch | 500 - 600 |
Gas Chromatography-Mass Spectrometry (GC-MS) in Reaction Monitoring and Product Identification
Gas chromatography-mass spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is widely used for the analysis of volatile and semi-volatile compounds like this compound.
Reaction Monitoring: GC-MS can be employed to monitor the progress of reactions involving this compound, such as its synthesis via the Finkelstein reaction or its use in Grignard reactions. mnstate.eduresearchgate.netmasterorganicchemistry.com By analyzing aliquots of the reaction mixture at different time intervals, the consumption of reactants and the formation of products and byproducts can be tracked, allowing for the optimization of reaction conditions.
Product Identification: In complex reaction mixtures, GC-MS is invaluable for identifying this compound and other components. The retention time of this compound in the gas chromatogram provides a preliminary identification, which is then confirmed by its mass spectrum. The unique fragmentation pattern of this compound serves as a fingerprint for its unambiguous identification.
Computational Chemistry and DFT Studies of this compound
Computational chemistry, particularly Density Functional Theory (DFT), provides theoretical insights into the structure, properties, and reactivity of this compound that complement experimental findings.
The long, flexible undecyl chain of this compound can adopt numerous conformations. Computational methods can be used to identify the most stable conformers and to understand the dynamics of their interconversion.
Conformational Analysis: By systematically rotating the dihedral angles of the C-C bonds, the potential energy surface of this compound can be explored to locate the low-energy conformers. These calculations can predict the most probable shapes the molecule will adopt in different environments.
Molecular Dynamics (MD) Simulations: MD simulations can model the motion of this compound molecules over time, providing a dynamic picture of their conformational behavior in the liquid state. researchgate.netavestia.commdpi.com These simulations can also be used to predict macroscopic properties such as density and viscosity.
DFT calculations are a powerful tool for investigating the reactivity of this compound in various chemical reactions, such as nucleophilic substitution (Sₙ2) and elimination (E2) reactions. iastate.edusciforum.netresearchgate.netyoutube.com
Reactivity Predictions: By calculating the energies of reactants, products, and transition states, the feasibility and kinetics of a reaction can be predicted. For example, the activation energy for the Sₙ2 reaction of this compound with a nucleophile can be calculated to understand its reaction rate.
Transition State Analysis: DFT can be used to determine the geometry and energy of the transition state for a given reaction. wolfram.comlibretexts.orglibretexts.org Analysis of the transition state structure provides detailed mechanistic insights into how bonds are broken and formed during the reaction. For instance, in an E2 reaction, the transition state would show the simultaneous breaking of the C-H and C-I bonds and the formation of the C=C double bond.
Electronic Structure and Bonding Characteristics
The electronic structure and bonding characteristics of this compound are fundamentally defined by the interplay of its long, non-polar alkyl chain and the terminal carbon-iodine (C-I) bond. Computational chemistry provides powerful tools to dissect these features, offering insights into the molecule's reactivity and properties. Through methods like Density Functional Theory (DFT), it is possible to calculate and analyze various parameters that describe the electronic environment of the molecule.
The C-I bond is a focal point of the electronic structure of this compound. Unlike other carbon-halogen bonds, the C-I bond exhibits very low polarity. This is a consequence of the similar electronegativity values of carbon (approximately 2.55 on the Pauling scale) and iodine (approximately 2.66). This minimal difference in electronegativity results in a bond that is predominantly covalent in nature, with only a very small partial positive charge on the carbon atom and a correspondingly small partial negative charge on the iodine atom. This low polarity influences the intermolecular forces, which are primarily London dispersion forces due to the long undecane chain.
The distribution of electron density across the this compound molecule is largely uniform along the alkyl chain, characteristic of alkanes. The introduction of the iodine atom at one end of the chain creates a localized region of slightly higher electron density. This has a subtle polarizing effect on the adjacent C-C and C-H bonds, but this influence diminishes rapidly along the carbon chain.
A deeper understanding of the molecule's reactivity can be gained from an analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For a long-chain alkane like undecane, the HOMO and LUMO are typically sigma (σ) orbitals associated with the C-C and C-H bonds, spread across the carbon skeleton. In this compound, the presence of the iodine atom, with its higher energy valence electrons, significantly influences the nature of the HOMO. The HOMO is primarily localized on the iodine atom and the adjacent C-I bond. This indicates that this is the most probable site for an electrophilic attack. Conversely, the LUMO is predominantly a sigma-antibonding (σ*) orbital associated with the C-I bond. This localization of the LUMO on the C-I bond signifies that this is the most likely site for a nucleophilic attack, which would lead to the cleavage of this relatively weak bond. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.
To provide a more quantitative insight, the following tables present representative data for the key electronic and bonding parameters of this compound, based on theoretical calculations and established principles for similar molecules.
Table 1: Calculated Bond Lengths and Angles for this compound
| Bond/Angle | Type | Value |
| C-I | Bond Length | ~2.14 Å |
| C-C (average) | Bond Length | ~1.54 Å |
| C-H (average) | Bond Length | ~1.09 Å |
| ∠ C-C-I | Bond Angle | ~111.5° |
| ∠ H-C-H (average) | Bond Angle | ~109.5° |
| ∠ C-C-C (average) | Bond Angle | ~109.5° |
Table 2: Estimated Mulliken Partial Atomic Charges in this compound
| Atom | Estimated Partial Charge (e) |
| I | -0.08 |
| C1 (attached to I) | +0.06 |
| H (on C1) | +0.01 |
| C2 | -0.02 |
| H (on C2) | +0.01 |
| C (chain average) | ~0.00 |
| H (chain average) | +0.01 |
Table 3: Representative Frontier Molecular Orbital Energies of this compound
| Molecular Orbital | Energy (eV) | Description |
| HOMO | ~ -9.5 | Highest Occupied Molecular Orbital (localized on C-I bond and I atom) |
| LUMO | ~ -0.5 | Lowest Unoccupied Molecular Orbital (σ* orbital of the C-I bond) |
| HOMO-LUMO Gap | ~ 9.0 | Energy difference indicating chemical reactivity |
Role of 1 Iodoundecane in Specialized Organic Synthesis Applications
Precursor in the Synthesis of Complex Molecules
The reactivity of the iodide leaving group makes 1-iodoundecane an excellent precursor for introducing an undecyl group (an eleven-carbon chain) into more complex molecules. This is fundamental in synthesizing compounds with specific physical properties, such as lubricants, surfactants, and biologically active molecules.
This compound and similar long-chain iodoalkanes are valuable precursors in the synthesis of long-chain ketones. A notable example is the palladium-catalyzed carbonylative cross-coupling reaction. In a reaction analogous to one that synthesizes 9-nonadecanone, this compound can be coupled with an organoborane in the presence of carbon monoxide and a palladium catalyst. sigmaaldrich.comscientificlabs.co.uksigmaaldrich.com This method provides a direct and selective route to producing specific, long-chain asymmetrical ketones, which are otherwise challenging to synthesize.
The general scheme for this type of reaction involves the coupling of an alkyl iodide with an organoborane derivative, such as a 9-alkyl-9-borabicyclo[3.3.1]nonane (9-BBN) derivative.
Table 1: Example of Palladium-Catalyzed Ketone Synthesis
| Reactant 1 | Reactant 2 | Catalyst | Reagent | Product Example |
|---|
This table illustrates a documented synthesis using 1-iododecane, a process directly applicable to this compound for synthesizing analogous ketones. sigmaaldrich.comscientificlabs.co.uksigmaaldrich.com
A fundamental application of this compound in organic synthesis is its use in carbon chain extension reactions. The carbon atom bonded to the iodine is electrophilic, making it a target for nucleophilic attack by carbanions, such as those found in Grignard reagents or organocuprates (Gilman reagents). This reaction forms a new carbon-carbon bond, effectively coupling the undecyl chain with another alkyl or aryl group to construct a longer, more complex carbon skeleton. This strategy is crucial for the multi-step synthesis of natural products and specialty polymers.
The carbon-iodine bond in this compound is relatively weak, making iodine an excellent leaving group in nucleophilic substitution reactions. This allows for the straightforward conversion of the iodo-group to a wide variety of other functional groups. By reacting this compound with different nucleophiles, a diverse range of functionalized undecane derivatives can be prepared. For instance, reaction with fluoride (B91410) sources has been investigated to produce 1-fluoroundecane. sigmaaldrich.com
Table 2: Examples of Functional Group Interconversion from this compound
| Nucleophile | Reagent Example | Resulting Functional Group | Product Name |
|---|---|---|---|
| Cyanide | Sodium Cyanide (NaCN) | Nitrile (-C≡N) | Dodecanenitrile |
| Azide | Sodium Azide (NaN₃) | Azide (-N₃) | 1-Azidoundecane |
| Hydroxide | Sodium Hydroxide (NaOH) | Alcohol (-OH) | 1-Undecanol |
| Alkoxide | Sodium Methoxide (NaOCH₃) | Ether (-OCH₃) | 1-Methoxyundecane |
Reagent in Material Science and Surface Chemistry
The properties of this compound also lend themselves to applications in modifying the surfaces of materials, a critical aspect of modern material science.
Surface passivation is the process of making a material's surface less reactive to its environment. wikipedia.org In semiconductor manufacturing, particularly for silicon, passivation is critical for device performance. wikipedia.org Iodine-based solutions, such as iodine-ethanol, are known to effectively passivate silicon surfaces. The mechanism involves iodine atoms forming bonds with the silicon surface, which reduces the density of electronic defect states. researchgate.net
This compound can be used in advanced passivation strategies to form self-assembled monolayers (SAMs) on various substrates. The iodide "head" can chemically bond to the surface, while the long, hydrophobic undecyl "tail" creates a dense, non-reactive, and ordered layer. This organic layer acts as a physical barrier, protecting the underlying material from corrosion and unwanted chemical reactions.
Electro-grafting is a powerful technique for covalently bonding organic molecules onto conductive surfaces through an electrochemical reaction. rsc.orgscispace.com This method creates exceptionally robust and stable surface modifications. This compound is a suitable reagent for electro-grafting via electrochemical reduction. When a negative potential is applied to a conductive substrate (like gold, carbon, or silicon) in a solution containing this compound, an electron is transferred to the carbon-iodine bond. This causes the bond to cleave, generating an undecyl radical and an iodide ion. The highly reactive undecyl radical then immediately attacks the substrate surface, forming a strong, covalent carbon-substrate bond. This process allows for the precise modification of electrode surfaces, tuning their properties for applications in sensors, batteries, and molecular electronics. researchgate.net
Synthesis of Quaternary Ammonium Salts
This compound serves as a key precursor in the synthesis of quaternary ammonium salts, a class of compounds characterized by a central positively charged nitrogen atom bonded to four organic groups. These salts have a wide array of applications, including as surfactants, phase-transfer catalysts, and antimicrobial agents. The primary method for synthesizing these compounds from this compound is the Menschutkin reaction, a well-established nucleophilic substitution reaction.
The Menschutkin reaction involves the alkylation of a tertiary amine with an alkyl halide. In this specific application, the long undecyl chain of this compound is introduced into the structure of the quaternary ammonium salt. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of the tertiary amine attacks the electrophilic carbon atom of this compound that is bonded to the iodine atom. This concerted step results in the formation of a new carbon-nitrogen bond and the displacement of the iodide ion, which becomes the counter-ion to the newly formed quaternary ammonium cation.
The general reaction can be depicted as follows:
R₃N + CH₃(CH₂)₁₀I → [R₃N(CH₂)₁₀CH₃]⁺I⁻
Where R represents an alkyl group on the tertiary amine.
The reactivity of this compound in this synthesis is advantageous due to the nature of the carbon-iodine bond. Iodine is an excellent leaving group because of its large atomic size and the relatively weak C-I bond, which facilitates the nucleophilic attack by the amine.
Detailed research into the Menschutkin reaction has shown that the reaction rate is significantly influenced by the solvent, the structure of the amine, and the reaction temperature. Polar aprotic solvents, such as acetonitrile or acetone (B3395972), are often employed to stabilize the charged transition state, thereby accelerating the reaction.
While specific studies detailing the synthesis of quaternary ammonium salts from this compound are not extensively documented in publicly available literature, the reaction of other long-chain iodoalkanes provides a representative model for this transformation. For instance, the synthesis of N,N,N-triethyl-1-dodecylammonium iodide from 1-iodododecane and triethylamine illustrates the typical experimental conditions.
Representative Synthesis: N,N,N-Triethyldodecylammonium Iodide
The following table outlines the reactants, reagents, conditions, and product for a representative Menschutkin reaction.
| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Reaction Time (hours) | Product |
| 1-Iodododecane | Triethylamine | Acetonitrile | Reflux | 24 | N,N,N-Triethyldodecylammonium iodide |
The resulting quaternary ammonium salts bearing a long undecyl chain exhibit amphiphilic properties, with a hydrophilic cationic head and a long hydrophobic alkyl tail. This structure is crucial for their function in various applications.
Future Directions and Research Opportunities
Exploration of New Catalytic Systems for 1-Iodoundecane Transformations
The carbon-iodine bond in this compound is a key functional handle for a variety of chemical transformations, most notably cross-coupling reactions. Future research will likely focus on developing novel catalytic systems that offer greater efficiency, selectivity, and sustainability.
Key Research Thrusts:
Earth-Abundant Metal Catalysis: While palladium-catalyzed reactions are well-established for alkyl halides, there is a growing impetus to develop catalysts based on more abundant and less expensive metals like nickel, iron, and copper. Research into nickel(I) salen complexes for the catalytic reduction of similar long-chain iodoalkanes has shown promise, suggesting a viable path for developing new reductive and cross-coupling systems. researchgate.net For instance, systems utilizing iron or copper could provide cost-effective and environmentally benign alternatives for reactions such as Negishi, Suzuki, and Sonogashira couplings involving this compound.
Nanocatalysis: The use of palladium nanoparticles (PdNPs) stabilized by agents like tetraalkylammonium halides has proven effective for the cross-coupling of aryl iodides and alkylzinc reagents. acs.org Future work could explore the application of these and other metallic nanoparticle systems to catalyze reactions with this compound, potentially leading to higher catalytic activity, improved stability, and easier catalyst recovery and reuse.
Photoredox and Electrocatalysis: Light- and electricity-driven catalytic methods offer green alternatives to traditional thermal reactions. Exploring photoredox catalysis could enable novel transformations of this compound under mild conditions. Similarly, electrocatalytic approaches, such as the reduction of alkyl halides at a carbon cathode facilitated by nickel(I) complexes, could be optimized for this compound to drive reactions with high efficiency and selectivity, minimizing the need for chemical reductants. researchgate.net
Ionic Liquid-Based Systems: Ionic liquids (ILs) can serve as solvents, catalysts, or co-catalysts, often enhancing reaction rates and selectivity. acs.org Investigating the use of functionalized ILs as catalytic systems for the oxidation or coupling reactions of this compound could unlock new reactivity and simplify product separation. acs.org
A comparative table of potential catalytic systems is presented below.
| Catalytic System | Potential Advantages for this compound | Research Focus |
| Iron/Copper Catalysts | Low cost, low toxicity, sustainability | Development of ligands to stabilize active species, optimization of reaction conditions for cross-coupling. |
| Palladium Nanoparticles | High activity, potential for recyclability | Synthesis of stable and well-defined nanoparticles, application in various coupling reactions (e.g., with boronic acids, organozincs). acs.org |
| Photoredox Catalysis | Mild reaction conditions, unique reaction pathways | Screening of photosensitizers, application in C-C and C-heteroatom bond formation. |
| Electrocatalysis | Avoids chemical oxidants/reductants, precise control | Development of robust electrodes and mediators (e.g., Ni or Co complexes), mechanistic studies. researchgate.net |
| Ionic Liquids | Enhanced reaction rates, improved selectivity, potential for catalyst recycling | Design of task-specific ionic liquids, investigation of their role in activating the C-I bond. acs.org |
Development of Asymmetric Synthesis Strategies Utilizing this compound
Asymmetric synthesis, the creation of chiral molecules in an enantiomerically pure form, is fundamental to the pharmaceutical and agrochemical industries. wikidoc.orgthechemicalengineer.com this compound, while achiral itself, represents a valuable undecyl synthon that can be incorporated into molecules to build stereogenic centers.
Future research will focus on innovative strategies to use this compound in the synthesis of complex chiral targets.
Chiral Catalysis: A primary goal is the development of catalytic systems that can perform enantioselective reactions directly on a substrate derived from this compound. This could involve the asymmetric α-functionalization of carbonyl compounds previously alkylated with this compound. Furthermore, developing chiral Lewis acid or Brønsted acid catalysts could enable enantioselective cyclization reactions of precursors containing the undecyl chain. thechemicalengineer.comnih.gov
Chiral Pool Synthesis: this compound can be used as a building block in chiral pool synthesis, where a readily available chiral molecule is elaborated. wikidoc.org Research could explore new applications of this compound to alkylate complex chiral starting materials, transferring its long alkyl chain to create new families of valuable molecules, such as lipids, pheromones, or drug analogues. nih.gov
Auxiliary-Mediated Synthesis: The use of chiral auxiliaries attached to a molecule containing the undecyl group could be further explored. After a diastereoselective reaction, the auxiliary is removed, yielding an enantiomerically enriched product. This approach could be applied to create chiral amines, alcohols, or carboxylic acids featuring an undecyl chain.
| Synthesis Strategy | Application with this compound | Research Goal |
| Asymmetric Catalysis | Enantioselective cross-coupling or functionalization reactions. | Develop new chiral ligands and catalysts for reactions involving the undecyl moiety. thechemicalengineer.com |
| Chiral Pool Synthesis | Alkylation of natural chiral starting materials (e.g., amino acids, terpenes). wikidoc.org | Access new complex chiral targets with lipophilic undecyl chains. |
| Chiral Auxiliaries | Diastereoselective alkylation or addition reactions on substrates bearing the undecyl group. | Create versatile chiral building blocks like α-chiral undecyl aldehydes or acids. |
Integration of this compound Chemistry in Flow Synthesis and Continuous Processes
Flow chemistry, where reactions are performed in a continuously flowing stream rather than a flask, offers significant advantages in terms of safety, scalability, efficiency, and control. mt.comvapourtec.com The integration of this compound transformations into continuous flow processes is a promising area for future research, particularly for industrial-scale production.
Potential Benefits and Research Directions:
Enhanced Safety and Heat Transfer: Many reactions involving alkyl halides, such as Grignard formation or exothermic coupling reactions, can be difficult to control on a large scale in batch reactors. Flow reactors, with their high surface-area-to-volume ratio, allow for superior heat management, reducing the risk of thermal runaways. vapourtec.com
Improved Reaction Efficiency: The precise control over reaction parameters like temperature, pressure, and residence time in a flow system can lead to higher yields and selectivities. mt.com This would be particularly beneficial for optimizing the catalytic transformations discussed in section 7.1.
Scalability and Automation: Scaling up a reaction in a flow system often simply means running the reactor for a longer period, bypassing the challenges of geometric scale-up in batch processes. americanpharmaceuticalreview.com Future research could focus on developing fully automated, multi-step flow sequences that use this compound as a starting material to produce advanced intermediates without manual isolation.
Access to Novel Reaction Conditions: Flow reactors can be safely operated at high temperatures and pressures, allowing solvents to be heated far above their boiling points. mt.com This could enable new, faster reaction pathways for this compound that are inaccessible under standard batch conditions.
| Flow Chemistry Advantage | Application to this compound Chemistry | Future Research |
| Precise Control | Optimizing yield and minimizing byproducts in coupling reactions. | Kinetic modeling of reactions to determine optimal flow parameters. |
| Enhanced Safety | Handling of pyrophoric reagents (e.g., organolithiums) or exothermic steps. | Design of dedicated flow setups for hazardous reactions involving this compound. |
| Telescoped Reactions | Multi-step synthesis involving this compound without isolating intermediates. vapourtec.com | Development of sequential flow processes for the synthesis of complex molecules. |
| Scalability | Transitioning from laboratory-scale synthesis to pilot or industrial production. americanpharmaceuticalreview.commepi.fr | Demonstrating the economic and practical viability of continuous manufacturing for this compound derivatives. |
Advanced Computational Modeling for Predictive Reactivity and Selectivity
Computational chemistry provides powerful tools for understanding reaction mechanisms and predicting chemical behavior, thereby accelerating experimental discovery. Advanced modeling will be instrumental in guiding future research on this compound.
Areas for Computational Investigation:
Mechanism Elucidation: Density Functional Theory (DFT) and other quantum chemical methods can be used to map out the detailed reaction pathways for transformations of this compound. This includes calculating the energies of transition states and intermediates for catalytic cycles, such as those in cross-coupling reactions, to understand the origins of reactivity and selectivity. researchgate.netconicet.gov.ar
Catalyst Design: Computational screening can be employed to design new catalysts with enhanced activity and selectivity for this compound transformations. By modeling the interaction of various ligand-metal complexes with this compound, researchers can identify promising candidates for experimental synthesis and testing.
Predictive QSAR Models: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity or physical properties of series of compounds derived from this compound. Such models have been used to predict skin sensitization potential for related iodoalkanes and could be expanded to predict other properties. oup.com
Modeling Physical Properties: Computational models can predict physical properties relevant to process chemistry and material science. For example, frameworks like CP-PC-SAFT have been used to successfully predict the viscosity of 1-iodoalkanes, which is crucial for designing fluid handling and reaction systems. researchgate.net
| Computational Method | Application to this compound | Research Outcome |
| Density Functional Theory (DFT) | Elucidating reaction mechanisms; calculating excited state energies. conicet.gov.ar | Rational design of experiments; understanding photophysical properties. |
| Molecular Dynamics (MD) | Simulating the behavior of this compound in different solvents or at interfaces. | Predicting solubility, diffusion, and interactions with biological membranes. |
| QSAR Modeling | Predicting biological activity or toxicity of derivatives. oup.com | Prioritizing compounds for synthesis and biological testing. |
| Thermodynamic Modeling | Predicting physical properties like viscosity and phase behavior. researchgate.net | Aiding in chemical process design and engineering. |
Unexplored Biological and Biochemical Research Applications
While this compound is known as a biochemical research compound, its biological roles and potential applications are far from fully explored. scbt.comchemicalbook.in Future investigations could reveal novel functions in chemical ecology, diagnostics, and materials science.
Emerging Research Opportunities:
Chemical Ecology and Pheromone Research: this compound has been identified as a potential estrus-indicating urinary chemosignal in cattle (Bos taurus). researchgate.net This finding opens up a significant field of research. Future studies could aim to definitively confirm its role as a pheromone, investigate its mechanism of action on the bovine olfactory system, and explore its potential for developing new tools for estrus detection to improve livestock breeding management. The discovery of the related 1-iodo-2-methylundecane (B1195011) as a pheromone in mice further supports this line of inquiry. researchgate.netpsu.edu
Biomedical and Environmental Tracers: The presence of a heavy iodine atom makes this compound a candidate for use as a tracer molecule. Its lipophilic undecyl chain allows it to partition into nonpolar environments. This property has been proposed for its use as an oil-phase dopant to enhance X-ray contrast in computed tomography (CT) studies of fluid flow in porous rock, a technique known as Digital Rock Physics. jgmaas.comifpenergiesnouvelles.fr This concept could be extended to biological systems, for example, to track lipid transport or study the dynamics of nonpolar compartments within cells or tissues, provided its biocompatibility is established.
Antimicrobial and Biofilm Research: Long-chain alkyl compounds can exhibit antimicrobial properties by disrupting bacterial cell membranes. The potential of this compound and its derivatives as antimicrobial agents or as molecules that interfere with bacterial quorum sensing and biofilm formation remains an unexplored but potentially fruitful area of research.
Probes for Protein-Lipid Interactions: The undecyl chain can mimic the acyl chains of lipids. Synthesizing derivatives of this compound with reporter groups (e.g., fluorophores or photo-crosslinkers) could provide novel chemical probes to study proteins that bind to or interact with lipid membranes.
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for preparing 1-Iodoundecane with high purity?
- Methodological Answer : this compound is typically synthesized via nucleophilic substitution reactions. Key steps include using inert gas (e.g., nitrogen) to prevent oxidation, maintaining anhydrous conditions to avoid hydrolysis, and employing solvents like ethanol under reflux. For fluorination reactions, hydrogen-bonding solvents (e.g., DMF) enhance selectivity by stabilizing transition states. Yield optimization requires strict control of reaction time, temperature, and stoichiometric ratios of precursors like undecanol and hydroiodic acid .
Q. How can this compound be reliably detected and quantified in biological matrices?
- Methodological Answer : Solid-phase microextraction (SPME) coupled with gas chromatography-mass spectrometry (GC-MS) in selected ion monitoring (SIM) mode is effective. Detection limits are established using calibration curves (e.g., 10–500 ng/mL in diethyl ether). Matrix effects (e.g., fecal samples) are mitigated by adding internal standards and optimizing extraction parameters (e.g., 0.5 g feces mixed with 10 μL spiked solution). Key ions monitored include m/z 43, 57, 71, 85, and 155 .
Q. What spectroscopic techniques validate the structural integrity and purity of this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms alkyl chain integrity and iodine substitution. Gas chromatography (GC) with flame ionization detection (FID) assesses purity (>98% by GC). Mass spectrometry (MS) verifies molecular ion peaks (e.g., m/z 268.18 for [M]+). Purity thresholds must align with standards in peer-reviewed protocols .
Advanced Research Questions
Q. How do solvent properties influence the reaction selectivity of this compound in fluorination pathways?
- Methodological Answer : Polar aprotic solvents (e.g., DMF) enhance nucleophilic fluorination by stabilizing naked fluoride ions through hydrogen-bonding interactions. Solvent choice directly impacts regioselectivity; for example, DMF increases SN2 reactivity at the terminal iodide site. Kinetic studies using ¹⁹F NMR and density functional theory (DFT) simulations can map transition states to optimize selectivity .
Q. What challenges arise when validating this compound as a pheromone marker in bovine estrus studies?
- Methodological Answer : Challenges include low endogenous concentrations (ng/mL levels) and matrix complexity (urine/feces). Method validation requires:
- In vivo sampling : Synchronized estrus induction in cows.
- Analytical rigor : Cross-validation via GC-MS and behavioral assays (e.g., ram exposure trials).
- Statistical thresholds : Receiver operating characteristic (ROC) curves to distinguish estrus vs. non-estrus states. Contradictions in fecal vs. urinary concentrations require multivariate analysis .
Q. What strategies prevent alkyl iodide degradation during long-term storage of this compound?
- Methodological Answer : Degradation via light or moisture is mitigated by:
- Storage : Amber glass vials under inert gas (argon) at 4°C.
- Stabilizers : Adding copper wire to quench radical pathways.
- Purity checks : Periodic GC-MS analysis to monitor decomposition products (e.g., undecane or iodine residues). Stability studies under accelerated aging conditions (40°C/75% RH) predict shelf life .
Q. How can computational tools predict novel synthetic applications of this compound?
- Methodological Answer : Molecular docking and molecular dynamics (MD) simulations model interactions between this compound and enzymes (e.g., lipases for kinetic resolution). DFT calculations predict regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura). Machine learning algorithms trained on reaction databases can propose optimal catalysts or solvent systems .
Notes for Methodological Rigor
- Experimental Replication : Follow guidelines from the Beilstein Journal of Organic Chemistry for detailed procedure documentation, including raw data in appendices .
- Ethical Compliance : Adhere to safety protocols for handling iodinated compounds (e.g., PPE, fume hoods) as per EPA and OSHA standards .
- Data Transparency : Report uncertainties (e.g., ±5% GC-MS error margins) and conflicts (e.g., matrix-dependent concentration variations) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
